1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime
Description
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic compound featuring a pyrrole core substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with a carbaldehyde oxime functional group. The trifluoromethoxy (–OCF₃) substituent is electron-withdrawing, contributing to increased lipophilicity (logP ~2.8, estimated) and resistance to enzymatic degradation compared to non-fluorinated analogs.
Properties
IUPAC Name |
(NE)-N-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16-18/h1-8,18H/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMASJHRXQADT-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime (C₁₂H₉F₃N₂O₂) is a fluorinated heterocyclic oxime derivative with applications in medicinal chemistry and agrochemical research. Its synthesis involves two critical stages: (1) construction of the N-aryl-pyrrole-2-carbaldehyde scaffold and (2) oxime formation via condensation with hydroxylamine. This report analyzes key methodologies from peer-reviewed literature and patents, emphasizing reaction mechanisms, optimization strategies, and comparative yields.
Core Synthesis Strategies
Method 1: Vilsmeier-Haack Formylation Followed by N-Arylation
Pyrrole-2-carbaldehyde Synthesis
The Vilsmeier-Haack reaction remains the gold standard for introducing the 2-carbaldehyde group into pyrrole systems. Typical conditions involve:
- Reagents : Pyrrole, dimethylformamide (DMF), phosphorus oxychloride (POCl₃)
- Mechanism : Formation of an electrophilic iminium intermediate that undergoes regioselective formylation at the α-position.
- Yield : 70–85% for unsubstituted pyrrole-2-carbaldehyde.
N-Arylation via Buchwald-Hartwig Coupling
Subsequent installation of the 4-(trifluoromethoxy)phenyl group at the pyrrole nitrogen employs palladium-catalyzed cross-coupling:
- Catalyst System : Pd(OAc)₂/XPhos, Cs₂CO₃ base
- Aryl Halide : 4-(Trifluoromethoxy)iodobenzene
- Conditions : Toluene, 110°C, 12–24 h
- Key Challenge : Compatibility with the electron-withdrawing aldehyde group necessitates acetal protection (e.g., dimethyl acetal) prior to coupling.
Oxime Formation
Deprotection of the aldehyde followed by hydroxylamine condensation:
- Reagents : NH₂OH·HCl, NaOAc, EtOH/H₂O
- Conditions : Reflux, 2–4 h
- Yield : 85–92% for analogous pyrrole oximes
Method 2: Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Amines
Pyrrole Ring Construction
4-(Trifluoromethoxy)aniline reacts with 1,4-diketones under Paal-Knorr conditions:
- Diketone : 2,5-Hexanedione (for methyl-substituted pyrroles)
- Acid Catalyst : Acetic acid, 80°C, 6 h
- Regioselectivity : Forms 1-[4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole
Late-Stage Formylation
Direct Vilsmeier formylation of N-aryl pyrroles:
- Limitation : Competing substitution at C-3/C-4 positions reduces yield (45–60%)
- Optimization : Bulky substituents (e.g., 2,5-dimethyl groups) improve α-selectivity
Oxime Derivatization
Standard hydroxylamine treatment as in Method 1.
Comparative Analysis of Methods
Critical Reaction Optimization
Solvent Effects in N-Arylation
Analytical Characterization
Key spectral data for validation:
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime, in anticancer research. The compound exhibits significant activity against various cancer cell lines. For instance, compounds with similar pyrrole structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer proliferation and metastasis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that pyrrole derivatives can modulate inflammatory responses, potentially serving as therapeutic agents for conditions such as arthritis and other inflammatory diseases. Their mechanism often involves the inhibition of cyclooxygenase enzymes, similar to well-known anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
Studies have demonstrated that compounds related to this compound possess antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential use in developing new antibiotics or antifungal treatments .
Fluorescent Probes
The unique structure of this compound allows it to be utilized as a fluorescent probe in biological imaging. Research has shown that modifications to the pyrrole core can enhance fluorescence properties, making it useful for tracking biological processes at the cellular level .
Organic Electronics
Due to its electronic properties, this compound can be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethoxy group enhances electron-withdrawing characteristics, which is beneficial for improving charge transport in these materials .
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the development of new pharmaceuticals and agrochemicals. For example, it can be used in reactions to produce various heterocyclic compounds that are of interest in drug discovery .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Electron Effects: The target compound’s –OCF₃ group provides stronger electron-withdrawing effects than the –N(CH₃)₂ group in the dimethylamino analog, which is electron-donating. This difference significantly impacts solubility (dimethylamino analog: discontinued due to poor solubility) and target binding .
- Pyrazolopyrimidines, however, are often prioritized in kinase inhibitor design due to their planar structure .
- Functional Groups : The oxime group in the target compound offers superior hydrogen-bonding capability compared to methyl esters (e.g., ) or simple aldehydes (e.g., ), enhancing interactions with polar residues in enzymes.
Physicochemical and Metabolic Properties
- Lipophilicity: The –OCF₃ group increases logP (~2.8) relative to the dimethylamino analog (logP ~1.5 estimated), improving membrane permeability but risking reduced aqueous solubility.
- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism better than –S–C₆H₄Cl in pyrazole analogs, which may undergo sulfoxidation or cleavage .
Research Implications and Gaps
While the target compound’s structural features suggest advantages in drug design, empirical data on its biological activity, toxicity, and pharmacokinetics are absent in the reviewed literature. Future studies should prioritize:
In vitro assays to evaluate kinase inhibition or antimicrobial activity.
Comparative molecular docking to assess binding modes against analogs like and .
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime, with the CAS number 691869-04-2, is a chemical compound characterized by its unique structure that includes a pyrrole ring and a trifluoromethoxy group. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- Density : 1.33 ± 0.1 g/cm³ (Predicted)
- Boiling Point : 328.7 ± 42.0 °C (Predicted)
- pKa : 10.99 ± 0.10 (Predicted)
These properties indicate that the compound may have significant stability and solubility characteristics, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in exhibiting antimicrobial properties. For instance, a study on related pyrrole compounds demonstrated potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis . The structural modifications in pyrrole derivatives significantly influence their biological efficacy.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were also evaluated in various cell lines. In vitro assays indicated that many pyrrole derivatives exhibit low cytotoxicity, with IC50 values greater than 64 μg/mL, suggesting a favorable selectivity index (SI) for therapeutic applications . This is crucial for drug development as it indicates the potential for these compounds to be used safely in clinical settings.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-withdrawing groups such as trifluoromethoxy enhances the biological activity of pyrrole derivatives. In particular, compounds with bulky substituents or those that can engage in specific interactions within biological targets tend to show improved potency .
Case Studies
- Anti-Tuberculosis Activity : In a detailed investigation, several pyrrole derivatives were synthesized and tested against M. tuberculosis. Compounds with specific substitutions on the pyrrole ring demonstrated enhanced activity compared to those without such modifications .
- Apoptosis Inhibition : Another study examined the effects of related pyrrole compounds on apoptosis in human hepatocyte cell lines. Although no significant inhibitory effects were observed for some derivatives, this research underscores the importance of evaluating biological activities across different cellular contexts .
Data Table of Biological Activities
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Anti-TB | <0.016 | >64 | High |
| Compound B | Cytotoxicity | N/A | 25 | Moderate |
| Compound C | Apoptosis Inhibition | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime?
- Methodology :
- Step 1 : Synthesis of the pyrrole core via the Paal-Knorr reaction using 4-(trifluoromethoxy)aniline and 2,5-dimethoxytetrahydrofuran under acidic conditions .
- Step 2 : Formylation at the C2 position of the pyrrole using Vilsmeier-Haack reagent (POCl₃/DMF) to yield the aldehyde intermediate.
- Step 3 : Oximation by reacting the aldehyde with hydroxylamine hydrochloride in ethanol under reflux (60–70°C) .
- Key Data : Typical yields for analogous oxime syntheses range from 70–85% after purification by column chromatography .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR Analysis : The trifluoromethoxy group’s electron-withdrawing nature causes deshielding of adjacent protons (e.g., aromatic protons at δ 7.4–8.1 ppm in H NMR) and distinct F NMR signals near δ -58 ppm .
- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in ethanol. The oxime group’s E/Z configuration is resolved through hydrogen-bonding patterns (e.g., O–H⋯N interactions observed in related oximes at ~2.1 Å) .
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]) with a mass error < 2 ppm.
Q. What are the stability considerations for this oxime derivative under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for similar oximes).
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as oximes are prone to hydrolysis or isomerization under UV exposure.
- Moisture Sensitivity : Use inert atmospheres (argon) during handling; Karl Fischer titration can quantify water content in bulk samples (<0.5% recommended) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of the oxime formation step?
- Methodology :
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, THF) versus ethanol. Ethanol often provides higher yields (85–90%) due to better hydroxylamine solubility .
- Catalysis : Add catalytic acetic acid (5 mol%) to accelerate oximation kinetics.
- In-situ Monitoring : Use FT-IR to track the disappearance of the aldehyde C=O stretch (~1700 cm) and emergence of the oxime N–O stretch (~930 cm) .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected H NMR splitting patterns?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, hindered rotation of the trifluoromethoxy group may split signals at lower temperatures.
- DFT Calculations : Compare experimental H/C shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve connectivity between the oxime NH (δ 8.3–9.0 ppm) and adjacent carbons.
Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- Electrophilicity Assays : Compare reaction rates of the aldehyde precursor with nucleophiles (e.g., Grignard reagents) against non-fluorinated analogs. The trifluoromethoxy group’s -I effect enhances electrophilicity, accelerating additions by ~30% .
- Computational Analysis : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution at the carbonyl carbon.
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to confirm rate-determining steps in mechanisms .
Q. What are the potential applications of this compound in medicinal chemistry, based on structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare with pyrazole-oxime derivatives showing anticancer activity (e.g., IC₅₀ values <10 μM in MCF-7 cells) .
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases or cytochrome P450 enzymes.
- In-vitro Assays : Screen for antiproliferative activity via MTT assays, noting the oxime’s role as a metal-chelating pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
